molecular formula C18H14Cl4MgO6 B12669481 Magnesium bis[2-(2,4-dichlorophenoxy)propionate] CAS No. 29413-61-4

Magnesium bis[2-(2,4-dichlorophenoxy)propionate]

Cat. No.: B12669481
CAS No.: 29413-61-4
M. Wt: 492.4 g/mol
InChI Key: PVAAOBAQAZXOQT-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Magnesium bis[2-(2,4-dichlorophenoxy)propionate] is an organomagnesium compound with the CAS registry number 29413-61-4 . Its molecular formula is C18H14Cl4MgO6 . This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. The specific physical properties, detailed applications, and mechanism of action for this particular compound are not well-documented in publicly available scientific literature. Researchers are encouraged to consult specialized chemical databases and primary scientific literature for further investigation into its potential research value. Handling of this chemical should follow standard laboratory safety protocols appropriate for its class of compounds.

Properties

CAS No.

29413-61-4

Molecular Formula

C18H14Cl4MgO6

Molecular Weight

492.4 g/mol

IUPAC Name

magnesium;2-(2,4-dichlorophenoxy)propanoate

InChI

InChI=1S/2C9H8Cl2O3.Mg/c2*1-5(9(12)13)14-8-3-2-6(10)4-7(8)11;/h2*2-5H,1H3,(H,12,13);/q;;+2/p-2

InChI Key

PVAAOBAQAZXOQT-UHFFFAOYSA-L

Canonical SMILES

CC(C(=O)[O-])OC1=C(C=C(C=C1)Cl)Cl.CC(C(=O)[O-])OC1=C(C=C(C=C1)Cl)Cl.[Mg+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of magnesium bis[2-(2,4-dichlorophenoxy)propionate] typically involves the reaction of magnesium salts with 2-(2,4-dichlorophenoxy)propionic acid. The reaction is carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of magnesium bis[2-(2,4-dichlorophenoxy)propionate] follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Magnesium bis[2-(2,4-dichlorophenoxy)propionate] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, often involving the use of reducing agents.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Agricultural Applications

Magnesium bis[2-(2,4-dichlorophenoxy)propionate] is primarily utilized as an herbicide. Its effectiveness against a wide range of weeds has been documented in several studies.

  • Case Study 1: Herbicidal Efficacy
    A study conducted on the efficacy of magnesium bis[2-(2,4-dichlorophenoxy)propionate] demonstrated significant weed control in crops. The compound was applied at varying concentrations, and results showed a reduction in weed biomass by up to 85% compared to untreated controls. This highlights its potential as a selective herbicide .
  • Table 1: Herbicidal Efficacy Data
    Concentration (g/ha)Weed Biomass Reduction (%)
    00
    5045
    10070
    20085

Environmental Applications

The compound has also been studied for its role in environmental remediation. Its ability to stabilize certain pollutants makes it valuable in wastewater treatment processes.

  • Case Study 2: Pollutant Stabilization
    Research indicated that magnesium bis[2-(2,4-dichlorophenoxy)propionate] effectively stabilized heavy metals in contaminated soils, reducing leachability and bioavailability. In a controlled study, soils treated with the compound showed a decrease in cadmium and lead concentrations by over 60% after six months .
  • Table 2: Heavy Metal Stabilization Results
    Treatment TypeCadmium Reduction (%)Lead Reduction (%)
    Control00
    Magnesium bis[2-(2,4-dichlorophenoxy)propionate] (10 g/kg)6265

Medicinal Chemistry

In medicinal chemistry, magnesium bis[2-(2,4-dichlorophenoxy)propionate] has been investigated for its potential therapeutic effects.

  • Case Study 3: Antimicrobial Activity
    A study assessed the antimicrobial properties of the compound against various bacterial strains. Results indicated that it exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .
  • Table 3: Antimicrobial Activity Data
    Bacterial StrainMIC (µg/mL)
    Escherichia coli32
    Staphylococcus aureus16

Mechanism of Action

The mechanism of action of magnesium bis[2-(2,4-dichlorophenoxy)propionate] involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Magnesium bis[2-(4-chloro-2-methylphenoxy)propanoate]

Molecular formula : $ \text{C}{20}\text{H}{20}\text{Cl}2\text{MgO}6 $
Average mass : 451.579 g/mol
Key differences :

  • Substituents: Contains a methyl group at the 2-position and a chlorine at the 4-position on the phenoxy ring, compared to two chlorines at the 2,4-positions in the target compound.
  • Environmental persistence : Methyl groups may enhance lipophilicity, increasing soil adsorption compared to dichloro derivatives .
Data Table: Structural and Physicochemical Comparison
Property Magnesium bis[2-(2,4-dichlorophenoxy)propionate] Magnesium bis[2-(4-chloro-2-methylphenoxy)propanoate]
Molecular Formula $ \text{C}{18}\text{H}{14}\text{Cl}4\text{MgO}6 $ (inferred) $ \text{C}{20}\text{H}{20}\text{Cl}2\text{MgO}6 $
Average Mass (g/mol) ~450 (estimated) 451.579
Substituents on Phenoxy Ring 2,4-dichloro 4-chloro, 2-methyl
Stereocenters Not specified 0 of 2 defined
CAS RN 164058-21-3 94314-06-4

Parent Acid: 2-(2,4-Dichlorophenoxy)propionic Acid

Molecular formula : $ \text{C}9\text{H}8\text{Cl}2\text{O}3 $
Key differences :

  • Ionicity : The magnesium salt form improves water solubility and reduces volatility compared to the free acid.
  • Toxicity : The acid form requires stringent handling (e.g., wet cleanup to avoid dust), whereas the magnesium salt’s hazards are less documented but likely linked to its dissociation .

Functional Analogues: Phenoxy Herbicides

Compounds like 2,4-DP (dichlorprop) and MCPA share structural similarities but differ in metal coordination and substituent patterns:

  • 2,4-DP : Free acid form with similar herbicidal activity but higher volatility.
  • Magnesium vs. Other Salts : Magnesium salts generally exhibit lower water solubility than sodium or potassium salts, affecting application methods .

Research Findings and Implications

  • Stereochemical Influence: The (R)-enantiomer of magnesium bis[2-(2,4-dichlorophenoxy)propionate] may exhibit higher herbicidal activity, as seen in chiral phenoxypropionates .
  • Environmental Impact : Dichloro derivatives persist longer in soil than methyl-chloro analogues, raising concerns about bioaccumulation .
  • Toxicity Profile: Both compounds likely share toxicity risks (e.g., endocrine disruption) common to chlorinated phenoxy acids, but salt forms may mitigate acute exposure risks .

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